molecular formula C8H11N3O3 B3022202 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one CAS No. 1170438-42-2

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one

Cat. No.: B3022202
CAS No.: 1170438-42-2
M. Wt: 197.19 g/mol
InChI Key: BPFVXLQSUDOQAQ-UHFFFAOYSA-N
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Description

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one typically involves the condensation of 4-methyl-3-nitro-1H-pyrazole with butan-2-one under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 1-(4-methyl-3-amino-1H-pyrazol-1-yl)butan-2-one.

    Oxidation: 1-(4-carboxy-3-nitro-1H-pyrazol-1-yl)butan-2-one.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-(4-methyl-1H-pyrazol-1-yl)butan-2-one: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(3-nitro-1H-pyrazol-1-yl)butan-2-one: Lacks the methyl group, which can affect its steric properties and interactions with molecular targets.

    1-(4-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-one: Has a shorter alkyl chain, which can influence its solubility and pharmacokinetic properties.

Uniqueness: 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one is unique due to the presence of both a methyl and a nitro group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-methyl-3-nitropyrazol-1-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-7(12)5-10-4-6(2)8(9-10)11(13)14/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVXLQSUDOQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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